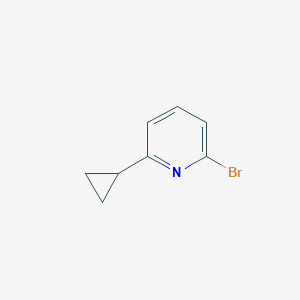

2-Bromo-6-cyclopropylpyridine

Descripción

Significance of Halogenated Pyridine (B92270) Scaffolds in Modern Organic Synthesis

Halogenated pyridine scaffolds are fundamental components in the toolkit of modern organic chemistry. The pyridine ring itself is a core structure in numerous biologically active compounds, including vitamins and a wide range of pharmaceuticals and agrochemicals. beilstein-journals.orgnih.gov The introduction of a halogen atom, such as bromine, onto the pyridine ring significantly enhances its synthetic utility.

These halogenated pyridines serve as key intermediates in a multitude of chemical reactions, most notably in metal-catalyzed cross-coupling reactions like the Suzuki, Negishi, and Buchwald-Hartwig reactions. researchgate.netbiosynth.comorganic-chemistry.org The carbon-halogen bond provides a reactive site for the formation of new carbon-carbon or carbon-heteroatom bonds, allowing for the assembly of complex molecular frameworks. acs.orguzh.ch The reactivity of the halogenated site can be chemo-selective, meaning reactions can be directed to the halogenated position while leaving other parts of the molecule untouched. acs.org This selectivity is crucial for the efficient synthesis of densely functionalized molecules. researchgate.net

The presence of the electronegative nitrogen atom in the pyridine ring makes it electron-deficient, influencing its reactivity. nih.gov This electronic property, combined with the presence of a halogen, makes these scaffolds susceptible to nucleophilic aromatic substitution reactions, further expanding their synthetic versatility. nih.govacs.org Consequently, halogenated pyridines are indispensable precursors for producing a diverse range of substituted pyridines, which are integral to the development of new therapeutic agents and functional materials. nih.govresearchgate.net

Structural and Electronic Perturbations Introduced by Cyclopropyl (B3062369) Moieties in Aromatic Systems

The cyclopropyl group, while seemingly a simple three-membered aliphatic ring, introduces significant and unique structural and electronic perturbations when attached to an aromatic system like pyridine. rsc.org Due to its strained three-membered ring structure, the carbon-carbon bonds within the cyclopropyl group exhibit a higher degree of p-character than typical alkanes, giving it properties reminiscent of a double bond. rsc.org This "π-character" allows the cyclopropyl group to engage in electronic conjugation with the adjacent aromatic ring.

This electronic interaction can influence the reactivity and stability of the entire molecule. cymitquimica.comacs.org For instance, the cyclopropyl group can stabilize adjacent radical centers or cations through conjugation, which can affect the pathways of certain chemical reactions. acs.org From a structural standpoint, the rigid and compact nature of the cyclopropyl ring can introduce specific steric constraints, influencing the conformation of the molecule and its ability to bind to biological targets. rsc.orgcymitquimica.com In medicinal chemistry, the incorporation of a cyclopropyl moiety is a well-known strategy to enhance metabolic stability, improve binding affinity to proteins, and increase potency. rsc.orgrsc.orgnih.gov The group's unique electronic nature and conformational rigidity make it a valuable tool for fine-tuning the properties of pharmacologically active compounds. rsc.org

Overview of Advanced Research Trajectories for 2-Bromo-6-cyclopropylpyridine and Related Derivatives

This compound serves as a key starting material for advanced research, primarily leveraging its dual functionality. The bromine atom acts as a handle for cross-coupling reactions, while the cyclopropyl-pyridine core offers a unique scaffold for drug discovery and materials science. angenechemical.comresearchgate.net

Current research trajectories focus on utilizing this compound in palladium-catalyzed reactions to synthesize more elaborate molecules. researchgate.netorganic-chemistry.org For example, the bromine can be substituted with various aryl, alkyl, or amino groups through well-established coupling methodologies. uzh.chgeorgiasouthern.edu This allows for the rapid generation of a library of diverse 2-substituted-6-cyclopropylpyridine derivatives. These derivatives are of significant interest in medicinal chemistry, where the cyclopropylpyridine moiety is explored for its potential interaction with biological targets. cymitquimica.com

Furthermore, research is being conducted on the synthesis of related compounds, such as boronic acid derivatives like 6-Cyclopropylpyridine-3-boronic acid pinacol (B44631) ester, which are also valuable reagents for Suzuki coupling reactions. cymitquimica.com The development of efficient synthetic routes to these and other functionalized cyclopropylpyridines is crucial for their application in creating novel compounds with tailored electronic, physical, and biological properties for use in pharmaceuticals, agrochemicals, and functional materials. angenechemical.comgeorgiasouthern.edu

Compound Data

Below are tables detailing the properties of the primary compound discussed and related chemical structures mentioned in the article.

Table 1: Properties of this compound This interactive table provides key identifiers and properties for the main compound.

| Property | Value | Source |

| IUPAC Name | This compound | achemblock.com |

| CAS Number | 1086381-26-1 | achemblock.comlookchem.com |

| Molecular Formula | C₈H₈BrN | uni.luchemspider.com |

| Molecular Weight | 198.06 g/mol | achemblock.comlookchem.com |

| SMILES | C1CC1C2=NC(=CC=C2)Br | uni.lu |

| InChIKey | ZVQSZDKUCGKHQL-UHFFFAOYSA-N | uni.luchemspider.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-6-cyclopropylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c9-8-3-1-2-7(10-8)6-4-5-6/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQSZDKUCGKHQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671693 | |

| Record name | 2-Bromo-6-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086381-26-1 | |

| Record name | 2-Bromo-6-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-cyclopropylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 6 Cyclopropylpyridine and Analogues

Strategic Approaches for Pyridine (B92270) Ring Functionalization

The selective introduction of substituents onto the pyridine core is a formidable challenge due to the inherent electronic properties of the heterocycle. Advanced methodologies have been developed to overcome these challenges, enabling precise control over the position of functionalization.

Regioselective C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted pyridines. This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic sequences. For pyridines, achieving regioselectivity can be challenging due to the presence of multiple C-H bonds with varying reactivity.

Recent studies have demonstrated the potential for regioselective C-H arylation and alkylation of pyridine derivatives. While specific examples detailing the direct C-H functionalization of 2-bromo-6-cyclopropylpyridine are not extensively documented in the reviewed literature, general principles can be applied. For instance, the directing-group-assisted C-H activation is a common strategy. A directing group can coordinate to a metal catalyst and position it in close proximity to a specific C-H bond, thereby facilitating its cleavage and subsequent functionalization. The nitrogen atom in the pyridine ring itself can act as a directing group, often favoring functionalization at the C2 and C6 positions. However, in the case of this compound, these positions are already substituted. Therefore, functionalization would be directed to the C3, C4, or C5 positions. The electronic and steric influence of the bromo and cyclopropyl (B3062369) groups would play a crucial role in determining the site of C-H activation.

Recent advancements have also explored transition metal-free C-H arylation of unactivated arenes with aryl bromides, a process that proceeds via a homolytic aromatic substitution pathway. Such methodologies could potentially be adapted for the functionalization of the pyridine ring in this compound.

Halogen-Directed Functionalization Protocols

The bromine atom in this compound serves as a versatile handle for a variety of functionalization reactions. Halogen-directed protocols, such as halogen-metal exchange and halogen dance reactions, offer powerful tools for introducing substituents at specific positions.

Halogen-Metal Exchange: Treatment of this compound with a strong organolithium base at low temperatures can induce a halogen-metal exchange, generating a 2-lithiated-6-cyclopropylpyridine intermediate. This highly reactive organolithium species can then be quenched with a wide range of electrophiles to introduce various functional groups at the C2 position (after subsequent removal of the bromine). This method provides a reliable route to a diverse array of 2-substituted-6-cyclopropylpyridines.

Halogen Dance Reactions: The "halogen dance" is a base-catalyzed intramolecular migration of a halogen atom to a more thermodynamically stable position on an aromatic ring. wikipedia.org While not explicitly reported for this compound, this phenomenon is well-documented for other halopyridines. clockss.org Treatment of a halopyridine with a strong base can lead to deprotonation at an adjacent position, followed by a series of equilibria that result in the migration of the halogen. This can be a powerful tool for accessing isomers that are difficult to prepare by other means. For example, a hypothetical halogen dance reaction of this compound could potentially lead to the formation of 3-bromo-2-cyclopropylpyridine or other isomers, which could then be functionalized at the newly vacated position. The regiochemical outcome of such a reaction would be highly dependent on the reaction conditions, including the choice of base, solvent, and temperature.

Transition Metal-Catalyzed Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the efficient formation of carbon-carbon bonds. These reactions are particularly valuable for the functionalization of heteroaromatic compounds like this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are among the most versatile and widely used for cross-coupling reactions due to their high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate. nih.govmdpi.comscispace.com This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, commercial availability of a wide range of boronic acids, and the low toxicity of the boron-containing byproducts.

For the arylation of this compound, the Suzuki-Miyaura coupling provides a direct route to 2-aryl-6-cyclopropylpyridines, which are important scaffolds in medicinal chemistry and materials science. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. A variety of arylboronic acids with diverse electronic and steric properties can be employed, allowing for the synthesis of a wide range of analogues.

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 90 | High |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | - | Na₃PO₄ | Dioxane | 100 | Good |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | n-Butanol | 100 | Good |

This is a representative table based on general Suzuki-Miyaura coupling conditions for 2-bromopyridines and is not specific to this compound.

Similarly, the Suzuki-Miyaura coupling can be employed for the alkylation of this compound using alkylboronic acids or their derivatives. This provides access to 2-alkyl-6-cyclopropylpyridines.

The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc reagent and an organic halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the formation of C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds and is known for its high functional group tolerance and stereospecificity. The organozinc reagents can be prepared from the corresponding organic halides or through direct zincation of organic compounds. wikipedia.org

The Negishi coupling of this compound with various organozinc reagents offers a powerful method for introducing a wide range of aryl and alkyl substituents. For example, the reaction with an arylzinc reagent would yield a 2-aryl-6-cyclopropylpyridine, while reaction with an alkylzinc reagent would produce a 2-alkyl-6-cyclopropylpyridine.

A general protocol for the Negishi coupling of a 2-bromopyridine with an organozinc reagent is outlined in the table below. This can serve as a starting point for the development of specific conditions for this compound.

| Entry | Organozinc Reagent | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | RT | Good |

| 2 | Isopropylzinc bromide | Pd(OAc)₂ | CPhos | Toluene | RT | High |

| 3 | 2-Pyridylzinc bromide | Pd₂(dba)₃ | XPhos | THF | RT | Good |

This is a representative table based on general Negishi coupling conditions for 2-bromopyridines and is not specific to this compound. nih.govresearchgate.net

Ruthenium-Catalyzed Domino C-O/C-N/C-C Bond Formation

Ruthenium-catalyzed reactions have emerged as a powerful tool for C-H bond functionalization and the construction of complex molecular architectures through domino or cascade reactions. mdpi.comnih.gov A notable example is the Ru(II)-mediated domino reaction of 2-bromopyridines to synthesize heteroarylated 2-pyridones. nih.gov In this process, a simple Ru(II)–KOPiv–Na₂CO₃ catalytic system facilitates a sequence of reactions involving oxygen incorporation, a Buchwald–Hartwig-type C-N coupling, and a C-H bond activation. nih.gov

The proposed mechanism begins with the formation of a Ru(II) active species which then coordinates to the 2-bromopyridine. A nucleophilic aromatic substitution of the bromine by carbonate leads to a pyridone intermediate. This is followed by an oxidative addition of another molecule of 2-bromopyridine to the ruthenium center, leading to a Ru(IV) intermediate. Reductive elimination then forms an N-pyridylpyridone. Finally, a C-H bond functionalization of the pyridone ring directed by the 2-pyridyl group results in a C-6-heteroarylated product. nih.gov

While this specific domino reaction transforms the pyridine ring into a pyridone, it highlights the potential of ruthenium catalysis to initiate complex transformations from a simple 2-bromopyridine starting material. It is conceivable that by modifying the reaction conditions and the coupling partners, ruthenium catalysts could be employed for domino reactions that lead to direct C-N or C-C bond formation at the C6 position of a 2-bromopyridine derivative, while preserving the pyridine core.

Copper-Catalyzed Coupling and C-N Bond Forming Reactions

Copper-catalyzed cross-coupling reactions, particularly for the formation of C-N bonds, offer a more economical and sustainable alternative to palladium-catalyzed methods. bohrium.com These reactions are highly valuable for the synthesis of N-aryl and N-heteroaryl amines, which are prevalent in pharmaceuticals and agrochemicals. chemistryviews.org

The amination of 2-bromopyridines using copper catalysis has been successfully demonstrated. A study by Gadais et al. (2010) describes an efficient copper(I)-catalyzed amination of 2-bromopyridine with aqueous ammonia under mild conditions. researchgate.net The optimal catalytic system was found to be Cu₂O with K₂CO₃ and N,N'-dimethylethylenediamine (DMEDA) as a ligand in ethylene glycol as the solvent. researchgate.net This system provided complete conversion of 2-bromopyridine to 2-aminopyridine. researchgate.net

Table 2: Optimized Conditions for Copper-Catalyzed Amination of 2-Bromopyridine researchgate.net

| Parameter | Optimal Condition |

| Catalyst | Cu₂O (5 mol%) |

| Ligand | DMEDA (10 mol%) |

| Base | K₂CO₃ (20 mol%) |

| Solvent | Ethylene Glycol |

| Ammonia Source | Aqueous NH₃ (20 equiv.) |

| Temperature | 60°C |

| Time | 16 h |

This methodology was shown to be effective for a range of bromopyridine derivatives bearing both electron-donating and electron-withdrawing groups. researchgate.net More recently, Buchwald and colleagues have developed a copper-based catalytic system for the amination of base-sensitive aryl bromides using an anionic N,N'-diarylbenzene-1,2-diamine ligand and a weaker base, sodium trimethylsilanolate (NaOTMS). chemistryviews.org This system is particularly useful for substrates with base-sensitive functional groups. chemistryviews.org Another approach involves the copper-promoted N-cyclopropylation of amines using cyclopropylboronic acid, which could be relevant for the synthesis of analogues of the title compound. researchgate.net

Nucleophilic Substitution Reactions on Brominated Pyridine Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as the pyridine nucleus. The presence of the electronegative nitrogen atom in the pyridine ring facilitates nucleophilic attack, particularly at the C2 and C6 positions. The bromine atom in this compound serves as a good leaving group in such reactions.

The synthesis of 2-bromo-6-alkylaminopyridines from 2,6-dibromopyridine through a pressure tube method is a direct application of nucleophilic substitution. georgiasouthern.edu In this procedure, 2,6-dibromopyridine is reacted with a primary amine, such as methylamine, at high temperature and pressure to afford the monosubstituted product, 2-bromo-6-methylaminopyridine, in good yield. georgiasouthern.edu This demonstrates the feasibility of selective monosubstitution on a dihalogenated pyridine, which is a principle that can be extended to the functionalization of this compound with various nucleophiles.

The reactivity of pyridinium ions in SNAr reactions has also been studied, showing that the rate-determining step can vary depending on the leaving group and the nucleophile. researchgate.net For instance, in the reaction of 2-substituted N-methylpyridinium ions with piperidine, the reactivity order was found to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. researchgate.net This suggests that for bromo-substituted pyridines, the nucleophilic attack is not the rate-limiting step. In some cases, unexpected nitro group migration has been observed during the nucleophilic substitution of nitrobromopyridines with amines.

Synthetic Routes Employing Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)

Organometallic reagents, such as Grignard and organolithium compounds, are powerful nucleophiles and bases that are widely used in organic synthesis for the formation of carbon-carbon bonds. nih.gov The reaction of bromopyridines with magnesium can lead to the formation of the corresponding pyridylmagnesium bromide, a Grignard reagent. researchgate.net This organometallic intermediate can then react with a variety of electrophiles. For example, the reaction of the Grignard reagent derived from 2-bromopyridine with ketones like acetophenone and benzophenone yields the corresponding tertiary alcohols. researchgate.net Similarly, reaction with benzaldehyde can produce secondary alcohols. researchgate.net

A recent development in this area is the purple light-promoted radical coupling of 2- or 4-bromopyridines with Grignard reagents. organic-chemistry.org This method avoids the need for a transition metal catalyst and proceeds via a single electron transfer (SET) mechanism to generate a pyridyl radical, which then couples with the radical derived from the Grignard reagent. organic-chemistry.org This protocol is compatible with a wide range of Grignard reagents, including primary and secondary alkyl, cycloalkyl, aryl, and heteroaryl reagents. organic-chemistry.org This light-promoted method offers a milder and more versatile approach to the functionalization of bromopyridines compared to traditional methods.

The use of Grignard reagents for the synthesis of substituted pyrimidines has also been reported, where the Grignard reagent adds to a nitrile-substituted pyrimidine to form α-keto-pyrimidines or dihydropyrimidines, depending on the reaction conditions. nih.gov

Stereoselective Synthesis Approaches for Cyclopropyl-Substituted Pyridine Derivatives

The stereoselective synthesis of molecules containing a cyclopropyl group is of significant interest due to the unique conformational constraints and biological activities associated with this moiety. While the direct stereoselective synthesis of this compound is not detailed in the provided search results, related methodologies for the stereoselective construction of cyclopropyl-containing heterocyclic systems have been reported.

One such approach is the stereoselective, metal-free ring-expansion of monocyclopropanated pyrroles and furans to yield highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives. nih.gov This reaction proceeds through a cyclopropylcarbinyl cation rearrangement, where the stereochemistry of the starting cyclopropanated heterocycle dictates the stereochemistry of the product. nih.gov This method provides access to valuable building blocks for drug synthesis and demonstrates a strategy for controlling stereochemistry in systems containing a cyclopropyl group adjacent to a nitrogen heterocycle.

While this example does not directly lead to a pyridine, the principles of stereocontrol in reactions involving cyclopropyl groups and nitrogen heterocycles are relevant. Future work in this area could focus on adapting such stereoselective methodologies to the synthesis of enantiomerically enriched cyclopropyl-substituted pyridines.

Metal-Free Functionalization Strategies for Pyridine Halides

The inherent electron deficiency of the pyridine ring, particularly at the C2 and C6 positions, makes it susceptible to nucleophilic attack. This reactivity profile, however, can be strategically exploited and modulated through metal-free approaches to forge new carbon-carbon and carbon-heteroatom bonds. These strategies often rely on visible-light photoredox catalysis, base-promoted reactions, and the generation of highly reactive intermediates.

Recent research has illuminated several promising metal-free pathways for the functionalization of pyridine halides. These include direct C-H arylation, borylation, and cross-coupling reactions, which offer alternatives to traditional metal-catalyzed transformations.

Visible-Light-Mediated C-H Arylation:

One notable advancement is the use of visible light in conjunction with organic photosensitizers to catalyze the direct C-H arylation of heteroarenes. For instance, the use of Eosin Y as a metal-free photocatalyst enables the arylation of various heteroarenes with aryl diazonium salts under mild conditions. nih.gov This method provides a transition-metal-free alternative for the formation of aryl-heteroaryl bonds. nih.gov While not explicitly demonstrated on this compound, the broad substrate scope of such reactions suggests potential applicability to functionalized 2-bromopyridines.

Photocatalyzed Cross-Coupling Reactions:

Photoredox catalysis has also been employed for the cross-coupling of bromo-heteroarenes. The excited radical anion of certain organic dyes, such as rhodamine 6G, can reduce heteroaryl bromides to generate heteroaryl radicals. These radicals can then be trapped by nucleophiles, like pyrroles, to form new C-C bonds. researchgate.net This strategy has been successful for a range of brominated electron-rich heteroarenes. researchgate.net

| Catalyst | Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| Eosin Y (1 mol%) | Various Heteroarenes | Aryl Diazonium Salts | Aryl-Heteroarenes | Not Specified | nih.gov |

| Rhodamine 6G | Bromo-Heteroarenes | Pyrroles | Heteroaromatic Biaryls | Moderate to Excellent | researchgate.net |

Table 1: Examples of Metal-Free Photocatalytic Functionalization of Heteroarenes

Base-Promoted Metal-Free Borylation:

The synthesis of borylated pyridines is of significant interest due to their utility as versatile intermediates in Suzuki-Miyaura cross-coupling reactions. A novel, metal-free method for the ortho-selective C–H borylation of 2-phenylthiopyridines using BBr3 has been reported. acs.org This reaction proceeds through the coordination of the pyridine nitrogen to the Lewis acidic boron center, facilitating an electrophilic attack on the adjacent aromatic ring. acs.org Although this specific example involves a phenylthio substituent, the directing effect of the pyridine nitrogen is a key principle that could be extended to other substituted pyridines.

| Boron Source | Substrate | Product | Yield (%) | Reference |

| BBr3 | 2-Phenylthiopyridine | ortho-Borylated Product | 51 | acs.org |

Table 2: Metal-Free Borylation of a Pyridine Derivative

Direct C-H/C-H Cross-Coupling:

The direct coupling of two different C-H bonds without the need for pre-functionalization is a highly atom-economical approach. Metal-free, base-promoted direct C-H arylation of heteroarenes with aryl halides has been achieved. unipi.itscispace.com For instance, the reaction of electron-deficient nitrogen heteroarenes like pyridine with aryl iodides in the presence of a strong base such as potassium tert-butoxide (KOt-Bu) can yield arylated heteroarenes. unipi.itscispace.com These reactions often require a large excess of the heteroarene. researchgate.net

Table 3: Base-Promoted Direct Arylation of Pyridine

While the direct application of these methodologies to this compound remains to be explicitly detailed in the literature, the foundational principles of these metal-free strategies provide a strong basis for future research. The steric hindrance imposed by the cyclopropyl group at the C6 position presents a synthetic challenge that will require careful optimization of reaction conditions. Nevertheless, the ongoing advancements in metal-free catalysis offer a promising toolbox for the selective and sustainable functionalization of this important class of heterocyclic compounds.

Reaction Mechanisms and Reactivity Profiles of 2 Bromo 6 Cyclopropylpyridine and Derivatives

Mechanistic Elucidation of Cross-Coupling Reactions Involving 2-Bromo-6-cyclopropylpyridine Precursors

This compound is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, which are fundamental in constructing carbon-carbon and carbon-heteroatom bonds. The general mechanism for these transformations, while varying slightly depending on the specific reaction (e.g., Suzuki, Negishi, Buchwald-Hartwig), follows a well-established catalytic cycle. wikipedia.org

The cycle typically involves three primary steps:

Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) complex. wikipedia.org The electron-deficient nature of the pyridine (B92270) ring facilitates this step.

Transmetalation : The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) transfers its organic group to the palladium center, displacing the bromide. wikipedia.orgwikipedia.org In the Suzuki-Miyaura coupling, this step requires activation of the organoboron species with a base. organic-chemistry.org

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.orgchemeurope.com

Suzuki-Miyaura Coupling: This reaction couples the 2-pyridyl group with an aryl or vinyl boronic acid or ester. The key is the formation of a boronate complex (R-B(OR)₃⁻) upon reaction with a base, which is sufficiently nucleophilic to undergo transmetalation. organic-chemistry.orgyonedalabs.com The reaction is highly valuable for creating biaryl and heteroaryl structures.

Negishi Coupling: Utilizing a pre-formed organozinc reagent, the Negishi coupling is known for its high reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org The transmetalation step is typically faster than in Suzuki couplings and does not require a base to activate the nucleophile. researchgate.net This method is effective for coupling with alkyl, aryl, and vinyl zinc reagents. nih.govresearchgate.net

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the pyridine ring with a primary or secondary amine. wikipedia.org The mechanism involves the formation of a palladium-amido complex after the oxidative addition step, followed by reductive elimination to yield the aminated product. chemeurope.comlibretexts.orgnih.gov

The efficiency and outcome of these reactions are highly dependent on the choice of ligand, base, and solvent, as shown in the table below for analogous 2-halopyridine systems.

| Coupling Reaction | 2-Halopyridine Substrate | Coupling Partner | Catalyst/Ligand | Base | Yield (%) | Reference |

| Suzuki-Miyaura | 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ / PCy₃ | K₃PO₄ | 98 | nih.gov |

| Suzuki-Miyaura | 2-Chloropyridine | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 95 | nih.gov |

| Negishi | 2-Chloropyridine | Ethyl 4-bromobutyrate (forms organozinc in situ) | NiBr₂ / Bathophenanthroline | Mn⁰ | 81 | nih.gov |

| Buchwald-Hartwig | 2-Bromopyridine | Aniline | Pd(OAc)₂ / BINAP | NaOt-Bu | 98 | wikipedia.org |

This table presents data for representative cross-coupling reactions of 2-halopyridines to illustrate typical conditions and yields.

The Role of the Bromine Atom as a Leaving Group and Electrophilic Site in Pyridine Reactivity

The reactivity of this compound is fundamentally linked to the properties of the pyridine ring and the attached bromine atom. The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a significant inductive withdrawal of electron density from the ring carbons. uoanbar.edu.iqwikipedia.org This effect makes the ring electron-deficient, particularly at the C2 and C4 positions (ortho and para to the nitrogen).

This electron deficiency makes the C2 carbon, to which the bromine is attached, a primary electrophilic site. Consequently, this compound is highly susceptible to two main reaction types:

Palladium-Catalyzed Cross-Coupling: As detailed in the previous section, the C2-Br bond is the primary site for oxidative addition by a Pd(0) catalyst. Bromine is an excellent leaving group in this context due to the relatively weak C-Br bond and its ability to stabilize the negative charge as a bromide ion after leaving the palladium center during the transmetalation step. This makes 2-bromopyridines more reactive in oxidative addition than their 2-chloro counterparts. nih.gov

Nucleophilic Aromatic Substitution (SₙAr): While less common than cross-coupling for synthetic purposes, the C2 position is activated for direct attack by strong nucleophiles. uoanbar.edu.iqwikipedia.org The reaction proceeds through a high-energy anionic intermediate (a Meisenheimer complex). The stability of this intermediate dictates the reaction's feasibility. Attack at the C2 position is favored because the negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization. youtube.com In this mechanism, the bromide ion acts as the leaving group, being displaced by the incoming nucleophile.

The electrophilic character of the halogen atom itself can also play a role in forming non-covalent interactions known as halogen bonds, which can influence crystal packing and the solid-state properties of the molecule. mdpi.com

Influence of the Cyclopropyl (B3062369) Group on Reaction Pathways and Regioselectivity

The cyclopropyl group at the C6 position is not merely a spectator. Its unique structural and electronic properties can significantly influence the reactivity of the molecule.

The cyclopropyl group exerts a moderate steric hindrance around the C6 position and the adjacent nitrogen atom. While the primary reactive site is the C2-Br bond, the steric bulk at C6 can influence the approach of reagents, particularly the coordination of bulky phosphine (B1218219) ligands to a palladium catalyst that may also interact with the pyridine nitrogen. This can affect the rate and efficiency of the catalytic cycle. For instance, in reactions where the pyridine nitrogen coordinates to the metal center, the steric presence of the cyclopropyl group could favor the use of less bulky ligands to achieve optimal catalytic activity. The steric environment created by substituents can be a critical factor in determining reaction pathways and product distributions. mdpi.com

The cyclopropane (B1198618) ring possesses unique electronic properties stemming from its high degree of ring strain. The C-C bonds have significant p-character and are described by Walsh orbitals. This allows the cyclopropyl group to act as a π-electron donor, engaging in conjugation with adjacent unsaturated systems, a behavior often compared to that of a vinyl group. stackexchange.com

In this compound, the cyclopropyl group can donate electron density into the pyridine π-system. stackexchange.comrsc.org This has two opposing effects:

This donation of electron density can help stabilize the cationic character of the pyridine ring in certain intermediates, potentially influencing reaction pathways.

The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions, a transformation that can be synthetically useful but also a potential side reaction. beilstein-journals.orgnih.gov These reactions typically proceed through intermediates that can relieve the ring strain.

Common mechanisms for cyclopropane ring-opening include:

Acid-Catalyzed Opening: In the presence of a strong Brønsted or Lewis acid, the cyclopropane ring can be protonated or coordinated, facilitating nucleophilic attack that cleaves a C-C bond. This often follows an Sₙ1-type pathway, generating a stabilized secondary or tertiary carbocation intermediate. nih.gov

Radical-Mediated Opening: The cyclopropyl ring can be opened by radical species. For example, a radical addition to the pyridine ring could be followed by a rearrangement that results in the cleavage of the three-membered ring to form a more stable alkyl radical. beilstein-journals.orgnih.gov

Transition-Metal Catalyzed Transformations: Certain transition metals can insert into the C-C bonds of a cyclopropane ring, leading to various rearrangements and cycloadditions.

For this compound, ring-opening is not expected under standard cross-coupling conditions. However, exposure to strong acids or radical initiators could potentially lead to the formation of linear alkylpyridine derivatives. The presence of both electron-donating (cyclopropyl) and electron-withdrawing (pyridyl) groups on the same ring system can polarize the C-C bonds, making them more susceptible to cleavage. scispace.comresearchgate.netmdpi.com

Pyridyl Carbene Formation and Rearrangement Mechanisms

Pyridyl carbenes are highly reactive intermediates that can undergo a variety of transformations, including insertions and cycloadditions. While not a common reaction for 2-halopyridines, the formation of a 6-cyclopropylpyrid-2-yl carbene from this compound is mechanistically plausible under specific conditions.

One potential route involves the formation of an organolithium intermediate. Treatment of this compound with a strong organolithium base (e.g., n-butyllithium) at low temperatures could lead to lithium-halogen exchange, forming 2-lithio-6-cyclopropylpyridine. Subsequent elimination of lithium bromide, potentially induced by heat or light, could generate the corresponding pyridyl carbene. The generation of reactive intermediates via lithiation of halopyridines is a known strategy in pyridine chemistry. nih.gov

Alternatively, pyridyl carbenes can be generated from other precursors, such as pyridotriazoles, through rhodium-catalyzed denitrogenation. nih.gov A hypothetical synthesis of a triazole fused to the 2,3-position of the 6-cyclopropylpyridine ring could provide a pathway to the desired carbene. Once formed, the 6-cyclopropylpyrid-2-yl carbene would be expected to be highly reactive. It could undergo:

C-H Insertion: Intramolecular insertion into a C-H bond of the cyclopropyl group, leading to fused-ring systems.

N-H Insertion: Intermolecular reaction with amines or amides to form 2-picolylamine derivatives. nih.gov

Rearrangement: Ring-expansion or other rearrangements to form more stable species.

The study of pyridinium-derived N-heterocyclic carbenes (NHCs), which are structurally related, has provided significant insight into the coordination chemistry and reactivity of such species. nih.gov

Computational and Theoretical Chemistry Studies on 2 Bromo 6 Cyclopropylpyridine

Density Functional Theory (DFT) Calculations for Investigating Reaction Mechanisms, Transition States, and Intermediates

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It could be instrumental in elucidating the reaction mechanisms involving 2-Bromo-6-cyclopropylpyridine. For instance, in a potential nucleophilic aromatic substitution reaction, DFT calculations could map out the potential energy surface, identifying the structures of transition states and any intermediates along the reaction pathway.

By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction profile can be constructed. This would provide quantitative data on activation energies and reaction enthalpies, offering insights into the kinetics and thermodynamics of the reaction. While no specific studies on this compound are available, related research on other bromo-pyridines often employs DFT to understand their reactivity in cross-coupling reactions.

Table 1: Hypothetical DFT Data for a Reaction of this compound

| Species | Method/Basis Set | Calculated Energy (Hartree) | Relative Energy (kcal/mol) |

| Reactant | B3LYP/6-311+G(d,p) | -2890.12345 | 0.0 |

| Transition State | B3LYP/6-311+G(d,p) | -2890.09876 | 15.5 |

| Intermediate | B3LYP/6-311+G(d,p) | -2890.13456 | -6.9 |

| Product | B3LYP/6-311+G(d,p) | -2890.15678 | -20.9 |

Note: This table is illustrative and does not represent actual published data.

Ab Initio Molecular Orbital Calculations for Electronic Structure and Reactivity Predictions

Ab initio molecular orbital calculations, which are based on first principles of quantum mechanics without empirical parameters, could provide a highly accurate description of the electronic structure of this compound. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be used to calculate molecular orbitals, electron density distribution, and electrostatic potential.

These calculations would allow for the prediction of various reactivity descriptors. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to act as an electron donor or acceptor. The shape and localization of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

Molecular dynamics (MD) simulations could be employed to study the behavior of this compound in different solvent environments. By simulating the motion of the molecule and surrounding solvent molecules over time, MD can provide insights into how the solvent influences the molecule's conformation and reactivity. For instance, the rotational barrier of the cyclopropyl (B3062369) group relative to the pyridine (B92270) ring could be influenced by the polarity of the solvent.

Conformational analysis through MD simulations would reveal the preferred three-dimensional structures of the molecule in solution. This is particularly relevant for understanding its interactions with other molecules, such as in a biological context if it were being investigated as a potential pharmaceutical agent.

Predictive Modeling of Structure-Reactivity Relationships through Quantum Chemical Methods

By systematically calculating a range of quantum chemical descriptors for this compound and a series of related analogues, a Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) model could be developed. These models use statistical methods to correlate calculated molecular properties with experimentally observed activities or properties.

Descriptors that could be calculated include electronic properties (e.g., partial charges, dipole moment, HOMO-LUMO gap), steric properties (e.g., molecular volume, surface area), and thermodynamic properties (e.g., enthalpy of formation). Such a model, once validated, could be used to predict the reactivity or other properties of new, unsynthesized derivatives of this compound, thereby guiding future experimental work.

Advanced Analytical Techniques in 2 Bromo 6 Cyclopropylpyridine Research

Advanced Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for probing the molecular structure of 2-Bromo-6-cyclopropylpyridine, offering detailed insights into its atomic connectivity and the nature of its chemical bonds.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides a complete picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the cyclopropyl (B3062369) substituent. The aromatic region would likely show a characteristic splitting pattern for the three adjacent protons on the pyridine ring. The proton at the 4-position would appear as a triplet, coupled to the protons at the 3- and 5-positions. The protons at the 3- and 5-positions would each appear as a doublet of doublets. The cyclopropyl protons would also display a complex multiplet pattern in the aliphatic region of the spectrum due to geminal and vicinal coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, eight distinct signals would be anticipated: six for the pyridine ring carbons and two for the cyclopropyl ring carbons (one for the methine carbon and one for the two equivalent methylene (B1212753) carbons). The chemical shifts of the pyridine carbons would be influenced by the electronegativity of the nitrogen atom and the bromine substituent.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons, confirming the connectivity within the pyridine and cyclopropyl rings. An HSQC experiment would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum.

| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Carbon (¹³C) | Predicted Chemical Shift (ppm) |

| H-3 | 7.20 - 7.40 | dd | C-2 | 142.0 - 144.0 |

| H-4 | 7.50 - 7.70 | t | C-3 | 122.0 - 124.0 |

| H-5 | 7.00 - 7.20 | dd | C-4 | 138.0 - 140.0 |

| Cyclopropyl-CH | 1.80 - 2.00 | m | C-5 | 118.0 - 120.0 |

| Cyclopropyl-CH₂ | 0.80 - 1.20 | m | C-6 | 160.0 - 162.0 |

| Cyclopropyl-CH | 15.0 - 20.0 | |||

| Cyclopropyl-CH₂ | 8.0 - 12.0 | |||

| Predicted NMR data is based on typical chemical shifts for similar structural motifs. |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₈H₈BrN), HRMS would provide an accurate mass measurement, confirming its elemental composition. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its M+2 peak, separated by two mass units and having similar intensities.

Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of a bromine radical or the fragmentation of the cyclopropyl ring, providing valuable data for structural confirmation.

| Ion | m/z (Expected) | Description |

| [C₈H₈⁷⁹BrN]⁺ | 196.99 | Molecular Ion |

| [C₈H₈⁸¹BrN]⁺ | 198.99 | Molecular Ion (Isotope) |

| [C₈H₈N]⁺ | 118.07 | Loss of Br radical |

| [C₅H₄BrN]⁺ | 156.96 | Loss of cyclopropyl group |

| Expected m/z values are calculated based on the elemental composition. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the pyridine ring, including C-H stretching vibrations above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region, and various ring bending and deformation modes at lower wavenumbers. The C-Br stretching vibration would likely appear in the fingerprint region, typically between 600 and 500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric stretching vibrations of the pyridine ring are often strong in the Raman spectrum. The vibrations of the cyclopropyl ring would also be observable.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 | IR, Raman |

| Cyclopropyl C-H Stretch | 2900 - 3000 | IR, Raman |

| C-Br Stretch | 500 - 600 | IR |

| Expected vibrational frequencies are based on typical ranges for the respective functional groups. |

Advanced Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of non-volatile compounds. For a moderately polar compound like this compound, reversed-phase HPLC would be the method of choice. A C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, would likely provide good separation. The addition of a small amount of acid, like formic acid, to the mobile phase can improve peak shape for pyridine-containing compounds. Detection can be achieved using a variety of methods, with UV detection being the most common due to the chromophoric nature of the pyridine ring. Other detectors, such as a mass spectrometer (LC-MS), can be coupled to the HPLC for simultaneous separation and mass analysis.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles (typically sub-2 µm), resulting in significantly higher resolution, faster analysis times, and reduced solvent consumption. A UPLC method for this compound would offer improved separation efficiency, allowing for the detection of even minor impurities. The principles of separation would be the same as in HPLC, but the shorter analysis times make UPLC a highly efficient technique for high-throughput analysis.

| Parameter | Typical HPLC Conditions | Typical UPLC Conditions |

| Stationary Phase | C18 (5 µm) | C18 (sub-2 µm) |

| Mobile Phase | Acetonitrile/Water | Acetonitrile/Water |

| Flow Rate | 1.0 mL/min | 0.4 - 0.6 mL/min |

| Run Time | 10 - 20 min | 1 - 5 min |

| Detection | UV (e.g., 254 nm) | UV (e.g., 254 nm) |

| These are general conditions and would require optimization for the specific compound. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical method for separating and identifying volatile and semi-volatile compounds. While this compound itself has a boiling point that may allow for direct GC-MS analysis, the technique is particularly useful for analyzing its volatile derivatives or for detecting trace-level impurities from its synthesis.

The process involves introducing a sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a long, thin capillary column. The separation of components is achieved based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in different retention times.

Following separation in the GC, the eluted components enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which bombards the molecules with high-energy electrons. This process not only creates a positively charged molecular ion but also causes the molecule to break apart into characteristic fragment ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance.

A key feature in the mass spectrum of this compound is the presence of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in nearly a 1:1 natural abundance. This results in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (M+ and M+2) of almost equal intensity, separated by two m/z units. This pattern is a definitive marker for the presence of a single bromine atom in the molecule or fragment.

Common fragmentation pathways for this compound would likely involve the loss of the bromine atom, cleavage of the cyclopropyl ring, or fragmentation of the pyridine ring. The resulting mass spectrum provides a unique "fingerprint" that confirms the compound's identity and can be used to elucidate the structure of unknown related impurities.

Table 1: Hypothetical GC-MS Data for this compound

| Parameter | Value/Observation | Description |

| Retention Time (tR) | 12.45 min | The time taken for the compound to elute from the GC column under specific conditions (e.g., column type, temperature program). |

| Molecular Ion [M]⁺ | m/z 197/199 | A pair of peaks of approximately equal intensity, corresponding to [C₈H₈⁷⁹BrN]⁺ and [C₈H₈⁸¹BrN]⁺. |

| Base Peak | m/z 118 | The most abundant fragment ion, potentially corresponding to the loss of the bromine radical: [C₈H₈N]⁺. |

| Key Fragment 1 | m/z 170/172 | Corresponds to the loss of an ethyl group (C₂H₅) from the cyclopropyl ring. |

| Key Fragment 2 | m/z 78 | Represents the pyridine ring fragment [C₅H₄N]⁺. |

Integration of Microfluidics and Lab-on-a-Chip Devices for Miniaturized Analysis

Microfluidics and lab-on-a-chip (LOC) technologies represent a paradigm shift in chemical analysis, moving from benchtop-scale experiments to miniaturized, automated platforms. alliedacademies.org These devices manipulate minute volumes of fluids (typically nanoliters to microliters) within networks of microchannels etched onto a small chip. alliedacademies.orgnih.gov For research involving this compound, integrating analysis onto a microfluidic platform offers significant advantages in terms of speed, sample and reagent consumption, and the potential for high-throughput screening.

A key application is in the rapid optimization of synthetic reactions. The synthesis of this compound can be performed within a microreactor on a chip, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov Different stoichiometric ratios of reactants and various catalysts can be tested in parallel on a single chip, dramatically accelerating the discovery of optimal reaction conditions while minimizing waste.

Following on-chip synthesis, the crude product can be directed to integrated purification and analysis modules. Techniques like micro-scale liquid chromatography or electrophoresis can be implemented to separate the target compound from unreacted starting materials and byproducts. nih.gov Detection can be achieved using miniaturized spectroscopic or electrochemical sensors embedded within the chip.

For analytical purposes, an LOC device could be designed for the quality control of this compound batches. A small sample could be injected onto the chip, where it would undergo automated dilution, mixing with internal standards, and subsequent analysis by a miniaturized separation technique. This provides a rapid assessment of purity with minimal manual intervention. The small scale of these systems reduces reagent costs and enhances safety, particularly when working with potent or rare substances. alliedacademies.org

Table 2: Potential Applications of Microfluidics in this compound Research

| Application Area | Microfluidic Function | Advantage |

| Reaction Optimization | Parallel microreactors | High-throughput screening of catalysts and conditions, rapid identification of optimal synthetic routes. |

| Purity Analysis | On-chip chromatography/electrophoresis | Faster analysis times, reduced consumption of samples and solvents, potential for portable quality control. |

| Kinetic Studies | Integrated mixers and reaction channels | Precise control over reaction times, enabling detailed investigation of reaction mechanisms and kinetics. |

| Impurity Profiling | Gradient elution micro-HPLC | High-resolution separation and identification of trace-level synthetic byproducts. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique provides unequivocal proof of a molecule's structure by mapping electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. nih.gov

The first and often most challenging step in the X-ray crystallographic analysis of this compound is the growth of a high-quality single crystal. This typically involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly, or using techniques such as vapor diffusion or cooling crystallization. The goal is to obtain a well-ordered crystal lattice free from significant defects.

Once a suitable crystal is mounted on a diffractometer, it is irradiated with a beam of monochromatic X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. nih.gov By rotating the crystal and collecting thousands of these diffraction spots, a complete dataset is obtained.

Mathematical algorithms, specifically Fourier transforms, are then used to convert the diffraction pattern into a three-dimensional electron density map of the crystal's repeating unit cell. From this map, a structural model of the this compound molecule can be built and refined. The final refined structure provides a wealth of information, including:

Confirmation of Connectivity: Unambiguously confirms the atomic connections, distinguishing it from any potential isomers.

Precise Geometric Parameters: Provides accurate measurements of the C-Br, C-N, and C-C bond lengths and the angles within the pyridine and cyclopropyl rings.

Conformational Details: Determines the relative orientation of the cyclopropyl group with respect to the pyridine ring.

This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies, such as molecular docking in drug design.

Table 3: Plausible X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C₈H₈BrN | The elemental composition of the molecule. |

| Crystal System | Monoclinic | The shape of the unit cell, defined by its lattice parameters. |

| Space Group | P2₁/c | A group describing the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95° | The lengths of the sides and the angle of the unit cell. |

| C-Br Bond Length | ~1.90 Å | The distance between the carbon and bromine atoms on the pyridine ring. |

| C-N-C Bond Angle | ~117° | The angle within the pyridine ring at the nitrogen atom. |

| Cyclopropyl C-C Bond Length | ~1.51 Å | The average distance between carbon atoms in the cyclopropyl ring. |

Applications in Contemporary Chemical Science

Medicinal Chemistry and Drug Discovery

Role as a Key Building Block for Biologically Active Molecules

As a substituted pyridine (B92270), 2-Bromo-6-cyclopropylpyridine is categorized as a heterocyclic building block. Such building blocks are fundamental in medicinal chemistry for the construction of diverse chemical libraries aimed at identifying new lead compounds. The combination of the pyridine core, a common feature in many FDA-approved drugs, with the lipophilic and conformationally constrained cyclopropyl (B3062369) group, and a reactive bromo-substituent, makes it an attractive starting material for organic synthesis. However, specific examples of biologically active molecules synthesized directly from this compound are not prominently featured in available research.

Development of Novel Therapeutic Agents and Pharmaceutical Intermediates

While the synthesis of various 2-bromo-6-substituted pyridines is documented in chemical literature and patents for their broad potential in pharmaceuticals and material science, the specific trajectory of this compound into novel therapeutic agents remains largely undisclosed in public domain research. It is plausible that this compound is utilized as a proprietary intermediate within pharmaceutical companies, with its specific applications not yet published.

Precursors for Anti-Infective Compounds (e.g., Antibacterial, Antiviral, Antifungal Agents)

The broader class of bromo-pyridine derivatives has been investigated for the synthesis of compounds with anti-infective properties. The pyridine ring is a key component of several antibacterial and antifungal agents. Nevertheless, specific studies detailing the use of this compound as a precursor for anti-infective compounds are not found in the surveyed literature.

Contribution to Anticancer and Anti-HIV Drug Research

Pyridine derivatives are prevalent in the development of anticancer and antiviral therapies. The structural features of this compound could, in principle, be incorporated into molecules designed to interact with biological targets relevant to cancer or HIV. However, there is no direct evidence or published research to substantiate its specific contribution to these fields.

Application in Addressing Metabolic Disorders (e.g., SGLT2 Inhibitors)

The field of metabolic disorders, including the development of SGLT2 inhibitors for diabetes, has seen the exploration of a wide range of chemical scaffolds. While some SGLT2 inhibitors feature aromatic or heteroaromatic rings, a direct link or application of this compound in this specific area has not been reported in the available scientific literature.

Structure-Activity Relationship (SAR) Studies in the Context of Pharmacological Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into viable drug candidates. The systematic modification of a core structure, such as one derived from this compound, allows medicinal chemists to understand the impact of different functional groups on biological activity. While general SAR principles for pyridine-containing compounds are well-established, specific SAR studies centered on derivatives of this compound are not documented in the public domain.

Agrochemical Development

The pyridine ring is a core component in a multitude of successful agrochemicals, including fungicides, herbicides, and insecticides. nih.gov The strategic placement of substituents on this ring system allows for the fine-tuning of biological activity, selectivity, and physicochemical properties. This compound serves as a key intermediate in the development of new crop protection agents, leveraging its distinct structural features to create novel active ingredients.

Synthesis of Active Ingredients for Pesticides and Crop Protection Products

This compound is an important starting material for synthesizing a variety of pesticide active ingredients. The bromine atom at the 2-position provides a reactive handle for a range of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. nih.govmdpi.com This allows for the introduction of diverse aryl or heteroaryl groups, leading to the creation of extensive libraries of compounds for biological screening.

For instance, pyridine carboxamides are a known class of fungicides, with their mode of action often involving the inhibition of succinate dehydrogenase (SDH). nih.gov The synthesis of novel pyridine carboxamide derivatives can be achieved by reacting pyridine carboxylic acids with various amines. nih.gov Starting from this compound, a carboxylic acid functionality can be introduced, which is then condensed with different amine moieties to produce new potential fungicides.

Precursors for Herbicidal and Insecticidal Compounds

The structural motif of a 2-bromo-6-substituted pyridine is found in precursors to certain herbicidal compounds. For example, patents have described novel 2-bromo-6-alkoxyphenyl-substituted pyrrolin-2-ones as having herbicidal activity. google.com While not a direct application of this compound, this demonstrates the utility of the 2-bromo-pyridine scaffold in the design of new herbicides. The cyclopropyl group in this compound can confer unique properties to the final molecule, such as increased metabolic stability or altered binding affinity to the target protein, which are desirable traits in the development of new herbicides.

In the field of insecticides, pyridine-based compounds have also proven to be highly effective. researchgate.net The development of new insecticides often involves the derivatization of a core heterocyclic structure to optimize activity and safety profiles. The reactivity of the bromine atom in this compound allows for its conversion into other functional groups or for its use in coupling reactions to build more complex molecules with potential insecticidal properties.

Strategies for Enhancing Efficacy and Selectivity in Agrochemical Formulations

Furthermore, the development of selective agrochemicals is a key goal to minimize off-target effects. By creating a diverse range of derivatives from this compound, chemists can screen for compounds that exhibit high potency against the target pest while having minimal impact on beneficial organisms and the environment.

Catalysis and Ligand Design

In the field of catalysis, particularly in transition-metal-catalyzed reactions, the design of ligands is of paramount importance. Ligands coordinate to a metal center and modulate its electronic and steric properties, thereby controlling the activity, selectivity, and stability of the catalyst. Pyridine-containing ligands are among the most widely used due to their strong coordination to a variety of metals. acs.org

Design and Synthesis of Ligands for Transition Metal Catalysis

This compound is a versatile precursor for the synthesis of novel ligands. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce other coordinating groups, leading to the formation of bidentate or tridentate ligands. For example, reaction with amines or phosphines can lead to the corresponding aminopyridine or phosphinopyridine ligands. The cyclopropyl group provides a rigid and sterically defined substituent that can influence the coordination geometry around the metal center.

A common strategy involves the synthesis of chiral ligands for use in asymmetric catalysis. Starting from this compound, chiral moieties can be introduced to create ligands that can induce enantioselectivity in chemical transformations. The synthesis of chiral C2-symmetric pyridine derivatives from picolinic acid has been reported, highlighting a pathway for creating stereochemically defined ligands. researchgate.net

| Ligand Class | Synthetic Approach | Potential Application |

|---|---|---|

| Aminopyridines | Nucleophilic substitution of the bromide with an amine. | Catalysts for various coupling reactions. |

| Phosphinopyridines | Palladium-catalyzed phosphination. | Ligands for cross-coupling and hydrogenation reactions. |

| Bipyridines | Suzuki or Stille coupling with a pyridine boronic acid or stannane. | Widely used in photoredox catalysis and materials science. |

| Chiral PyBox Ligands | Multi-step synthesis involving the introduction of a chiral oxazoline moiety. | Asymmetric catalysis, including Diels-Alder and Henry reactions. |

Applications in Asymmetric Catalysis for Enantioselective Transformations

Chiral pyridine-derived ligands are instrumental in a wide array of enantioselective transformations. acs.org These reactions are critical in the pharmaceutical and fine chemical industries for the synthesis of single-enantiomer products. Ligands prepared from this compound can be employed in various asymmetric catalytic systems.

For instance, copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines has been shown to be highly enantioselective when using a chiral diphosphine ligand. nih.gov A chiral ligand derived from this compound could potentially be used in similar transformations. The unique steric and electronic properties imparted by the cyclopropyl group could influence the transition state of the reaction, potentially leading to high levels of enantioselectivity.

Rhodium-catalyzed asymmetric hydrogenation of ketones is another area where chiral pyridine-based ligands have excelled. acs.org The enantioselective reduction of 2-pyridine ketones to chiral alcohols has been achieved with excellent enantiomeric excesses using a chiral Rh(I) complex. acs.org Ligands derived from this compound could be screened in such catalytic systems to explore their effectiveness in inducing asymmetry. The development of new chiral ligands is a continuous effort to expand the scope and efficiency of asymmetric transformations. nih.govnih.gov

| Reaction | Metal Catalyst | Typical Chiral Ligand | Potential Role of this compound-derived Ligand |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium, Iridium, Ruthenium | Chiral Phosphine-Amines | Modulation of steric and electronic properties of the catalyst. |

| Asymmetric Alkylation | Copper, Palladium | Chiral Diphosphines | Enhancing enantioselectivity through rigid ligand backbone. |

| Asymmetric C-H Borylation | Iridium | Chiral N,B-bidentate ligands | Providing a robust framework for the catalytic cycle. acs.org |

| Asymmetric Reductive Amination | Iridium | Chiral N,C-bidentate ligands | Fine-tuning the catalyst's active site for improved stereocontrol. acs.org |

Role as Organocatalysts or Precursors to Organocatalytic Systems

There is currently no direct scientific literature demonstrating the use of this compound as an organocatalyst itself or as a direct precursor to a well-established organocatalytic system. Organocatalysts are typically small organic molecules that can accelerate chemical reactions without the need for a metal. While substituted pyridines can act as organocatalysts, for example, as nucleophilic catalysts in acylation reactions, the specific combination of a bromo and a cyclopropyl substituent at the 2 and 6 positions has not been explored in this context.

The potential for this compound to serve as a precursor to organocatalytic systems lies in the reactivity of the bromo-substituent. Brominated pyridines are versatile building blocks in organic synthesis, often utilized in cross-coupling reactions to introduce new functional groups. In theory, the bromo group could be replaced through reactions like the Suzuki, Stille, or Buchwald-Hartwig couplings to introduce a catalytically active moiety. For instance, coupling with a chiral amine or phosphine (B1218219) could yield a novel ligand for asymmetric catalysis. However, it must be emphasized that such transformations involving this compound to generate organocatalysts have not been reported.

Advanced Materials Science

Similar to its role in organocatalysis, the application of this compound in advanced materials science is not documented in peer-reviewed literature. The potential for its use in this field is, therefore, speculative and based on the chemical handles it possesses.

Incorporation into Functional Nanomaterials and Polymers

The incorporation of this compound into functional nanomaterials or polymers would likely proceed via the reactive bromo- and pyridine functionalities. The bromo group allows for its attachment to surfaces or its use as a monomer in polymerization reactions. For example, it could potentially be used in transition-metal catalyzed polymerization methods. The pyridine nitrogen atom can act as a coordination site for metal ions, which could be a strategy for creating metal-containing polymers or for anchoring the molecule to a nanomaterial surface. The cyclopropyl group might impart specific conformational rigidity or electronic properties to the resulting material. Despite these theoretical possibilities, no research has been published demonstrating the successful incorporation of this compound into such materials.

Application in Supramolecular Assemblies and Coordination Polymers

The pyridine nitrogen of this compound provides a potential site for coordination to metal centers, a fundamental interaction in the construction of supramolecular assemblies and coordination polymers. These are large, ordered structures formed through non-covalent interactions or metal-ligand coordination. The geometry and electronic nature of the ligand are crucial in determining the final structure and properties of the assembly.

The presence of the cyclopropyl group could influence the steric environment around the coordinating nitrogen atom, potentially leading to unique packing arrangements or selective binding of metal ions. The bromo-substituent could also participate in halogen bonding, a non-covalent interaction that is increasingly being used in the design of supramolecular architectures. While these features suggest that this compound could be an interesting building block for supramolecular chemistry, there are no published examples of its use in the formation of such assemblies or coordination polymers.

Future Research Directions and Perspectives for 2 Bromo 6 Cyclopropylpyridine

The landscape of chemical synthesis and drug discovery is in a constant state of evolution, driven by technological advancements and a growing emphasis on sustainability and efficiency. For a versatile chemical intermediate like 2-Bromo-6-cyclopropylpyridine, the future holds significant promise. The exploration of novel synthetic pathways, the discovery of new biological roles, and the integration of cutting-edge computational tools are poised to unlock its full potential. This article outlines key future research directions and perspectives for this compound, focusing on emerging technologies and scientific paradigms.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-6-cyclopropylpyridine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling, where 2-bromo-6-halopyridine reacts with cyclopropane boronic acid derivatives. For example, in Step 20-1 of a patent synthesis, this compound was synthesized via palladium-catalyzed coupling under inert conditions . Optimization includes screening catalysts (e.g., Pd(PPh₃)₄), bases (K₂CO₃), and solvents (toluene/EtOH mixtures). Yield improvements (70–85%) are achieved by controlling temperature (80–100°C) and reaction time (12–24 hrs). Purity is enhanced via column chromatography (silica gel, hexane/EtOAc).

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies cyclopropyl protons (δ 0.6–1.2 ppm) and pyridine ring protons (δ 7.5–8.5 ppm). Coupling constants (e.g., J = 5–8 Hz) confirm substituent positions .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 212.03 for C₈H₈BrN) .

- X-ray Crystallography : Resolves bond angles and spatial arrangement of the cyclopropyl group, critical for reactivity studies .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and regioselectivity of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact-exchange terms predict electron density distribution, polarizability, and frontier molecular orbitals (HOMO-LUMO gaps) . Basis sets like 6-311++G(d,p) model steric effects of the cyclopropyl group. For regioselectivity in electrophilic substitution, Fukui indices (computed via Gaussian) identify reactive sites (e.g., C-4 position) .

Q. What strategies mitigate challenges in cross-coupling reactions involving this compound?

- Methodological Answer :

- Steric Hindrance : The cyclopropyl group impedes catalyst access. Use bulky ligands (e.g., XPhos) to stabilize Pd intermediates .